1-[(thiophen-3-yl)methyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine
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Overview
Description
1-[(Thiophen-3-yl)methyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine is a complex organic compound featuring a piperazine ring substituted with a thiophen-3-ylmethyl group and a 4-(trifluoromethoxy)benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(thiophen-3-yl)methyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine typically involves multi-step organic reactions. One common route starts with the preparation of the thiophen-3-ylmethyl intermediate, which is then reacted with piperazine. The final step involves the sulfonylation of the piperazine derivative with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1-[(Thiophen-3-yl)methyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene sulfides.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Thiophen-3-yl)methyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-[(thiophen-3-yl)methyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The sulfonyl group can form strong hydrogen bonds, influencing the compound’s binding affinity to various biological targets.
Comparison with Similar Compounds
- 1-[(Thiophen-2-yl)methyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine
- 1-[(Thiophen-3-yl)methyl]-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine
Comparison:
- Structural Differences: The position of the thiophene ring substitution (2-yl vs. 3-yl) or the presence of different substituents (trifluoromethoxy vs. trifluoromethyl) can significantly alter the compound’s reactivity and biological activity.
- Uniqueness: The specific combination of the thiophen-3-ylmethyl and 4-(trifluoromethoxy)benzenesulfonyl groups in the target compound provides a unique set of chemical properties, making it distinct from its analogs.
Properties
IUPAC Name |
1-(thiophen-3-ylmethyl)-4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O3S2/c17-16(18,19)24-14-1-3-15(4-2-14)26(22,23)21-8-6-20(7-9-21)11-13-5-10-25-12-13/h1-5,10,12H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMOZLYDLTUNRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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